1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing reaction.
Introduction of the phenyl ring: The phenyl ring with fluoro and methoxy substituents can be introduced via a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and fluoro substituents.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be explored for its biological activity, including potential use as a pharmacophore in drug discovery.
Medicine: Its unique structure and reactivity could make it a candidate for the development of new therapeutic agents.
Industry: The compound may find applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups like chloromethyl, fluoro, and methoxy can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
Uniqueness
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[111]pentane is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring
Properties
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-11-3-9(2-10(15)4-11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAQWCPUGLHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C23CC(C2)(C3)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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